N-ethyl-2-(tetrahydro-2H-pyran-4-yl)ethanamine
Description
N-Ethyl-2-(tetrahydro-2H-pyran-4-yl)ethanamine is a secondary amine characterized by an ethyl group attached to the nitrogen atom and a tetrahydro-2H-pyran-4-yl (THP) moiety at the β-position of the ethanamine backbone. Its molecular formula is C₉H₁₉NO, with a molecular weight of 157.26 g/mol. The THP group confers stereochemical complexity and modulates physicochemical properties such as solubility and lipophilicity.
Structure
3D Structure
Properties
IUPAC Name |
N-ethyl-2-(oxan-4-yl)ethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO/c1-2-10-6-3-9-4-7-11-8-5-9/h9-10H,2-8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVNAHEWNTQUQRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCCC1CCOCC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-2-(tetrahydro-2H-pyran-4-yl)ethanamine typically involves the reaction of tetrahydropyran derivatives with ethylamine. One common method includes the use of N-methoxy-N-methyl tetrahydro-2H-pyran-4-carboxamide as a starting material, which is reacted with ethylamine under controlled conditions . The reaction is carried out in a solvent such as tetrahydrofuran at low temperatures, followed by gradual warming to room temperature to complete the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis but optimized for higher yields and purity. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
N-ethyl-2-(tetrahydro-2H-pyran-4-yl)ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The ethylamine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce primary or secondary amines.
Scientific Research Applications
N-ethyl-2-(tetrahydro-2H-pyran-4-yl)ethanamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of fine chemicals and as a building block for various industrial products
Mechanism of Action
The mechanism of action of N-ethyl-2-(tetrahydro-2H-pyran-4-yl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The ethylamine group can form hydrogen bonds or ionic interactions with active sites, influencing the activity of the target molecule. This can lead to changes in metabolic pathways or cellular functions.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Structural and Functional Analysis
Substituent Effects on Lipophilicity: The ethyl group in the target compound balances lipophilicity and steric hindrance, contrasting with the benzyl group in ’s analog, which significantly increases hydrophobicity (logP ~3.5 estimated) .
Pharmacological Implications :
- NBOMe derivatives () share a phenethylamine backbone but feature halogenated aryl groups, leading to potent serotonin receptor agonism. The absence of an aryl group in the target compound likely reduces such activity .
- Chirality : Enantiomers like (R)-1-(THP-4-yl)ethanamine () highlight the importance of stereochemistry in biological activity, though data for the ethyl derivative remain unexplored .
Synthetic Utility :
- The THP group is commonly used as a protecting group in organic synthesis. Derivatives like 1-(THP-4-yl)ethanamine hydrochloride () serve as intermediates for reductive amination or cross-coupling reactions .
Biological Activity
N-ethyl-2-(tetrahydro-2H-pyran-4-yl)ethanamine is a complex organic compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and potential applications, supported by relevant research findings.
Chemical Structure and Properties
This compound has a molecular formula of and a molecular weight of approximately 171.28 g/mol. The compound features a tetrahydropyran ring, which contributes to its unique chemical behavior and biological activity.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, such as enzymes and receptors. The ethylamine group can form hydrogen bonds or ionic interactions with active sites, influencing enzymatic activity and metabolic pathways.
Key Mechanisms:
- Enzyme Interaction : The compound can modulate enzyme activities, which may lead to alterations in metabolic pathways.
- Neuroactive Properties : Some derivatives of this compound have shown neuroprotective effects and may influence neurotransmitter systems, suggesting potential applications in neurodegenerative diseases.
Biological Activity
Research indicates that this compound exhibits diverse biological activities:
- Antiviral Activity : Preliminary studies suggest potential antiviral properties against various viruses, including human adenovirus (HAdV). Certain derivatives have demonstrated significant inhibition of viral replication .
- Neuroprotective Effects : The compound has been associated with neuroprotective properties, which may be beneficial in treating conditions like Alzheimer's and Parkinson's disease.
- Enzyme Inhibition : It has been reported to inhibit key enzymes involved in inflammatory processes, indicating potential therapeutic uses in inflammatory diseases .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with similar compounds is useful:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| N-methyl-2-(tetrahydro-2H-pyran-4-yl)ethanamine | C10H21N | Different methyl substitution affecting reactivity |
| O-(tetrahydro-2H-pyran-2-yl)hydroxylamine | C7H15NO | Hydroxyl group introduces polarity |
| 4-Aminoethyl-tetrahydropyrane | C7H15NO | Contains an amino group directly on the ring |
Study 1: Antiviral Evaluation
A study evaluated the antiviral activity of N-ethyl derivatives against HAdV. Compound derivatives exhibited varying degrees of inhibition, with some showing over 50% inhibition at concentrations as low as 10 μM. The most potent derivative demonstrated an IC50 value of 0.78 μM, indicating strong antiviral potential with low cytotoxicity .
Study 2: Neuroprotection
In vitro studies have shown that certain derivatives possess neuroprotective effects by modulating glutamate signaling pathways. This modulation could lead to reduced neuronal death in models of neurodegeneration.
Q & A
Q. What statistical approaches validate reproducibility in behavioral studies using this compound?
- Methodological Answer :
- Power Analysis : Predefine sample sizes (e.g., n ≥ 10/group) using G*Power to ensure 80% statistical power.
- Blinded Protocols : Randomize treatment groups and use automated scoring (e.g., EthoVision for rodent locomotion) to reduce bias .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
